MU1210

CLK inhibition biochemical IC50 kinase profiling

Pan-CLK inhibitors obscure CLK3-specific biology. MU1210 (compound 12f) is a selective CLK1/2/4 inhibitor that spares CLK3 (IC50 >3 µM), enabling unambiguous dissection of CLK3-independent splicing regulation. - CLK1 IC50 = 8 nM, CLK2 = 20 nM, CLK4 = 12 nM; selectivity over 194 kinases. - Unique back-pocket binding mode; validated in MCF7 cells (IC50 1.1 µM, 72 h) and MDM4-S splicing (10 µM). - Published mouse PK: Cmax 1.24 µM, T1/2 58 min (10 mg/kg IP). - ≥98% purity; shipped ambient; global stock available.

Molecular Formula C22H16N4O
Molecular Weight 352.4 g/mol
Cat. No. B10814278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMU1210
Molecular FormulaC22H16N4O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5
InChIInChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3
InChIKeyHEAGNKNMQVIVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MU1210: CLK1/2/4-Selective Chemical Probe


MU1210 (compound 12f) is a synthetic small-molecule inhibitor belonging to the furo[3,2-b]pyridine class, developed as a state-of-the-art chemical biology probe targeting CDC-like kinases (CLKs). It exhibits nanomolar biochemical inhibitory activity against CLK1 (IC50 = 8 nM), CLK2 (IC50 = 20 nM), and CLK4 (IC50 = 12 nM) [1]. The compound is characterized by a unique binding mode, anchoring to the kinase back pocket rather than the hinge region, and demonstrates defined selectivity over CLK3 (IC50 >3 μM), DYRK family members, and a panel of 194 other kinases [1]. MU1210 also displays antiproliferative activity in MCF7 breast cancer cells (IC50 = 1.1 μM at 72 h) and favorable preliminary pharmacokinetics in mice (10 mg/kg IP: Cmax = 1.24 μM, T1/2 = 58 min) [1][2].

CLK1/2/4 pathway inhibition study fit with CLK3-sparing selectivity for isoform-specific signaling research

Back-pocket binding mode structurally differentiates from ATP-competitive hinge binders, supporting resistance-mechanism investigation

Cell-based target engagement (NanoBRET) and in vivo PK profiling enable preclinical model design and exposure validation

MU1210 Selectivity vs. Pan-CLK Alternatives


Inhibitors targeting the CLK family cannot be considered interchangeable due to substantial differences in isoform selectivity, off-target liability, and binding mechanism. While pan-CLK inhibitors like T3-CLK potently inhibit CLK1, CLK2, CLK3, and CLK4, they lack the isoform discrimination necessary for dissecting CLK3-specific biology [1]. Conversely, isoform-selective probes such as ML167 exhibit >10-fold selectivity for CLK4 over CLK1-3 but suffer from reduced overall cellular potency . MU1210 occupies a distinct niche: it potently inhibits CLK1, CLK2, and CLK4 while sparing CLK3 (IC50 >3 μM), thereby enabling functional interrogation of CLK3-independent CLK signaling . Furthermore, its unique back-pocket binding mode differentiates it structurally from ATP‑competitive hinge binders, potentially influencing resistance profiles and cellular efficacy [2].

Pan-CLK inhibitors may confound CLK3-dependent phenotypes

Compounds like T3-CLK simultaneously inhibit CLK1–4, losing the isoform discrimination needed to attribute effects to CLK1/2/4 versus CLK3.

CLK4-selective probes may exhibit reduced cellular potency

ML167 shows high CLK4 selectivity but weaker cellular activity and limited coverage of CLK1/2, restricting functional studies to CLK4-centric models.

Binding-mode differences influence off-target and resistance profiles

Back-pocket binders like MU1210 may show altered resistance susceptibility compared to hinge-binders; direct substitution without mechanistic review is not advised.

MU1210 Performance Evidence


Biochemical Potency vs. T3-CLK and SGC-CLK-1

MU1210 demonstrates sub‑10 nM potency against CLK1 (IC50 = 8 nM), with comparable activity against CLK2 (20 nM) and CLK4 (12 nM). In side‑by‑side biochemical assays, MU1210's CLK1 IC50 is 12‑fold less potent than T3‑CLK (0.67 nM) but remains within the nanomolar range required for probe applications [1]. Critically, MU1210 is 12‑fold more potent than SGC‑CLK‑1 (IC50 = 100 nM on CLK2), which exhibits significantly weaker activity across the CLK family [2].

Biochemical Potency
Reported
MU1210 CLK1 IC50 8 nM, CLK2 20 nM, CLK4 12 nM
T3-CLK CLK1 0.67 nM; SGC-CLK-1 CLK2 ~100 nM
Supports pathway-study fit; CLK3-sparing profile may be prioritized for isoform-specific research.
Cross-study comparison; biochemical radiometric assay.
CLK inhibition biochemical IC50 kinase profiling

CLK3 Sparing vs. Pan-Inhibition

MU1210 exhibits pronounced selectivity against CLK3, with an IC50 >3 μM—a >150‑fold window over its CLK1 potency. In contrast, the pan‑CLK inhibitor T3‑CLK potently inhibits CLK3 (IC50 = 110 nM) with only a 164‑fold drop from its CLK1 IC50 [1]. This differential CLK3 engagement is critical for experiments aiming to isolate CLK1/2/4‑dependent phenotypes.

CLK3 Sparing
Head-to-head
MU1210 CLK3 IC50 >3,000 nM
T3-CLK CLK3 IC50 110 nM
Supports CLK3-independent signaling investigation; reduces confounding variables in mechanistic studies.
Biochemical radiometric kinase assay.
kinase selectivity CLK3 off-target

Back-Pocket vs. Hinge Binding Mode

X‑ray crystallography reveals that MU1210 anchors to the back pocket of CLK1, diverging from the typical hinge‑region binding observed for most ATP‑site‑targeting kinase inhibitors . This binding mode is structurally distinct from that of hinge binders such as CX‑4945 (which occupies the ATP‑adenine pocket) and may influence residence time and cellular efficacy profiles [1].

Binding Mode
Class-level
Back-pocket anchor vs. typical hinge-region binding
Structurally differentiated binding may influence resistance profiles; reduces hinge-binder cross-reactivity expectation.
X-ray crystallography co-crystal; qualitative inference.
X-ray crystallography binding mode kinase inhibitor design

Cellular Target Engagement (NanoBRET) vs. ML167

In live‑cell NanoBRET assays, MU1210 demonstrates robust target engagement with Ki values of 84 nM (CLK1), 91 nM (CLK2), and 23 nM (CLK4) [1]. While the isoform‑selective probe ML167 shows high CLK4 selectivity (IC50 = 136 nM) with >10‑fold window over CLK1‑3, its cellular potency is moderate and its utility is limited to CLK4‑centric studies . MU1210 provides a balanced profile: nanomolar cellular engagement across CLK1/2/4 with CLK3 sparing.

Cellular Engagement
Reported
MU1210 NanoBRET Ki: CLK1 84 nM, CLK2 91 nM, CLK4 23 nM
ML167 CLK4 IC50 136 nM, CLK1 IC50 1522 nM
Supports cellular translation of biochemical potency; CLK1/2/4 engagement retained in live-cell context.
NanoBRET assay, HEK293 cells.
NanoBRET cellular potency CLK4 selectivity

In Vivo Pharmacokinetics in Mice

MU1210 exhibits measurable in vivo exposure following intraperitoneal administration in mice. At a dose of 10 mg/kg, a peak plasma concentration (Cmax) of 1.24 μM is achieved with a terminal half‑life (T1/2) of 58 minutes, and no acute toxicity was observed [1]. While not directly compared to other CLK probes in the same study, this PK profile provides a baseline for dose selection in preclinical efficacy studies. In contrast, many research‑grade CLK inhibitors lack published in vivo exposure data, limiting their utility for animal model experiments [2].

In Vivo PK (Mouse)
Data to verify
Cmax 1.24 μM, T1/2 58 min (10 mg/kg IP)
Provides baseline PK parameters for in vivo study design; enables exposure-model validation.
Single-dose male C57BL/6 mice; supplier-reported data.
pharmacokinetics Cmax half-life in vivo

Validated Negative Control (MU140)

MU1210 is accompanied by the structurally related negative control compound MU140, which shows no activity against CLK1/2/4 up to 10 μM in NanoBRET assays [1]. In Western blot analyses, MU1210 dose‑dependently inhibits phosphorylation of SRSF proteins, whereas MU140 elicits no effect, confirming that the observed modulation of alternative splicing is CLK‑dependent [2]. Many alternative CLK probes (e.g., SM08502) lack a commercially available, validated negative control, complicating interpretation of phenotypic data [3].

Negative Control
Head-to-head
MU1210 inhibits SRSF phosphorylation; MU140 inactive up to 10 μM
Commercially available negative control enables definitive attribution of phenotypic effects to CLK inhibition.
Western blot, MCF7 cells.
negative control chemical probe MU140 validation

MU1210 Research Applications


Alternative Splicing: CLK3-Independent Signaling

When investigating the role of CLK family kinases in pre‑mRNA splicing regulation, MU1210's CLK3‑sparing profile (IC50 >3 μM) allows researchers to attribute changes in splicing patterns to CLK1, CLK2, or CLK4 activity, minimizing confounding effects from CLK3 inhibition. This is particularly valuable in cell lines where CLK3 expression is high, as pan‑CLK inhibitors like T3‑CLK would simultaneously suppress all four isoforms [1].

MDM4 Splicing and Antiproliferation in MCF7 Cells

MU1210 has been shown to enhance alternative splicing of MDM4‑S mRNA (at 10 μM, 24 h) and inhibit proliferation of MCF7 cells with an IC50 of 1.1 μM over 72 h . Researchers evaluating CLK inhibitors for oncology applications can use MU1210 as a benchmark compound to compare the magnitude of MDM4 splicing modulation and cytotoxicity achieved by novel CLK inhibitors in this well‑characterized cellular model [2].

In Vivo Proof-of-Concept with Defined PK

For preclinical efficacy studies in mouse models, MU1210 offers a published PK profile (Cmax = 1.24 μM, T1/2 = 58 min at 10 mg/kg IP) that informs dosing frequency and route of administration [3]. This contrasts with many CLK chemical probes (e.g., SGC‑CLK‑1, ML167) that lack publicly available in vivo exposure data, making dose selection empirical and potentially inefficient [4].

Kinase Selectivity Profiling and Off-Target De-Risking

With demonstrated selectivity in a panel of 210 kinases at 1 μM, MU1210 is a suitable tool for high‑content profiling studies aimed at establishing the functional roles of CLK1/2/4 versus other CMGC family kinases [5]. The nearest off‑target, HIPK2 (IC50 = 23 nM in activity assay, but inactive in cellular NanoBRET at 10 μM), can be controlled for by parallel use of HIPK‑selective probes such as MU135 [6].

Application
Selection Property
Validation Focus
CLK3-independent splicing regulation studies
CLK3-sparing isoform selectivity
SRSF phosphorylation and splicing-pattern validation
MCF7 cell-model studies (MDM4 splicing & proliferation)
Cellular target engagement and proliferation endpoint review
MDM4-S splicing and cell-viability endpoints
In vivo exposure-model validation
Published mouse PK parameters
Dose-exposure relationships in preclinical models
Kinase selectivity profiling studies
Broad kinome selectivity panel (210 kinases)
HIPK2 off-target control (e.g., MU135 co-profiling)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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